5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives, including compounds similar to 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, often involves cyclization reactions of appropriate hydrazides and carboxylic acids or their derivatives. For instance, spectral luminescent properties of related 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles were explored, revealing insights into their synthesis and luminescent behavior (Mikhailov et al., 2018). The synthesis processes can vary, involving different starting materials and conditions tailored to achieve the desired substitution patterns on the oxadiazole ring.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is crucial for their physical and chemical properties. X-ray crystallography and spectroscopic methods are commonly used to elucidate these structures, providing detailed information on the arrangement of atoms and the configuration of substituents. For example, detailed structural analysis of similar compounds has been conducted to understand their crystalline properties and molecular interactions, shedding light on how these aspects influence their overall behavior and stability (Zhu et al., 2009).
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-5-4-6-12(9-11)16-18-17(22-19-16)13-7-8-14(20-2)15(10-13)21-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSBAAQSHOSGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352012 |
Source
|
Record name | 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
651032-76-7 |
Source
|
Record name | 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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